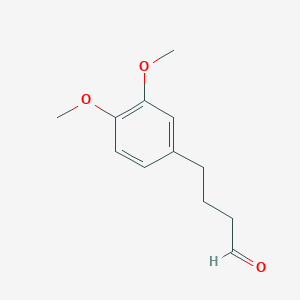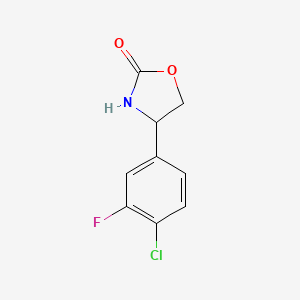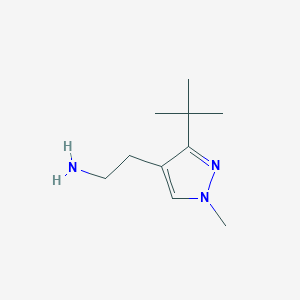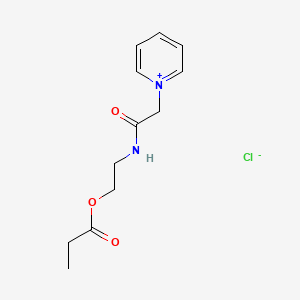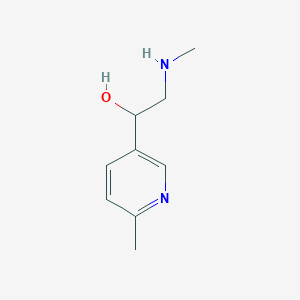![molecular formula C13H15F4N B13585026 [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine](/img/structure/B13585026.png)
[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine: is an organic compound characterized by the presence of multiple fluorine atoms attached to a phenyl and cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclohexane structure.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce fluorine atoms at specific positions on the phenyl and cyclohexyl rings.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis with careful control of temperature, pressure, and reaction time.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability, allowing for the continuous production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, amines
Substitution: Substituted amines, thiols
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific electronic and steric properties.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(2,4-Difluorophenyl)cyclopentyl]methanamine
- 2,4-Difluorobenzylamine
- 2,4-Difluorophenylethylamine
Uniqueness
Compared to similar compounds, [1-(2,4-Difluorophenyl)-4,4-difluorocyclohexyl]methanamine stands out due to the presence of multiple fluorine atoms on both the phenyl and cyclohexyl rings. This unique structural feature can enhance its chemical stability, metabolic resistance, and binding interactions, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H15F4N |
|---|---|
Poids moléculaire |
261.26 g/mol |
Nom IUPAC |
[1-(2,4-difluorophenyl)-4,4-difluorocyclohexyl]methanamine |
InChI |
InChI=1S/C13H15F4N/c14-9-1-2-10(11(15)7-9)12(8-18)3-5-13(16,17)6-4-12/h1-2,7H,3-6,8,18H2 |
Clé InChI |
HXRLCBKRPNMHNM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1(CN)C2=C(C=C(C=C2)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13584945.png)
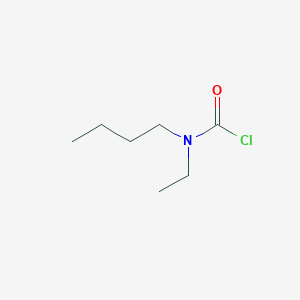
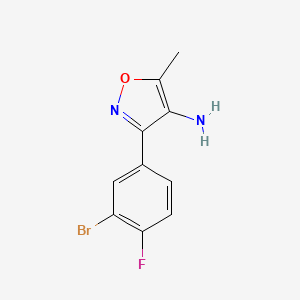
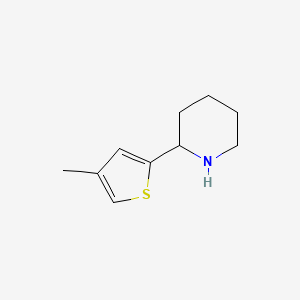
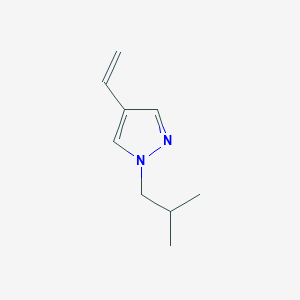

![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)
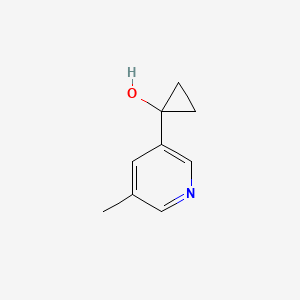
![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)
